Stannane, (2-iodobenzoyloxy)tributyl-
Description
Stannane, (2-iodobenzoyloxy)tributyl- (CAS 73927-93-2), is an organotin compound with the molecular formula C₁₈H₂₈IO₂Sn. It features a tributyltin group bonded to a 2-iodobenzoyloxy moiety. This compound is structurally characterized by the iodine atom at the ortho position of the benzoyloxy group, which influences its steric and electronic properties. Organotin compounds like this are widely used in organic synthesis, particularly in Stille coupling reactions, and in medicinal chemistry for radiolabeling applications due to their ability to undergo facile iodine substitution .
Properties
CAS No. |
73927-93-2 |
|---|---|
Molecular Formula |
C19H31IO2Sn |
Molecular Weight |
537.1 g/mol |
IUPAC Name |
tributylstannyl 2-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.3C4H9.Sn/c8-6-4-2-1-3-5(6)7(9)10;3*1-3-4-2;/h1-4H,(H,9,10);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
DJGLVFXPYMMDKC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (2-iodobenzoyloxy)tributyl- typically involves the reaction of tributyltin hydride with 2-iodobenzoic acid under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of stannane, (2-iodobenzoyloxy)tributyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Stannane, (2-iodobenzoyloxy)tributyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can participate in reduction reactions, often involving the transfer of hydrogen atoms.
Substitution: The 2-iodobenzoyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce the corresponding alcohols or hydrocarbons.
Scientific Research Applications
Stannane, (2-iodobenzoyloxy)tributyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and the Stille coupling reaction.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism of action of stannane, (2-iodobenzoyloxy)tributyl- involves the formation of reactive intermediates, such as radicals, which can participate in various chemical reactions. The tin atom in the compound plays a crucial role in stabilizing these intermediates and facilitating the reaction pathways. The molecular targets and pathways involved depend on the specific reaction and conditions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Stannane, (2-Iodobenzoyloxy)tributyl- and Analogues
Key Comparisons:
Chlorinated derivatives like Tributyl-(2,4,5-trichlorophenoxy)stannane exhibit enhanced electrophilicity but are associated with environmental persistence and toxicity, leading to restrictions under regulations like OSPAR .
Applications :
- Radiolabeling : The iodine in (2-iodobenzoyloxy)tributylstannane allows for efficient incorporation of radioisotopes (e.g., ¹²³I) into bioactive molecules, as demonstrated in the synthesis of the P2X7 receptor radiotracer [¹²³I]TZ6019 .
- Catalysis : Methoxy-substituted derivatives (e.g., Tributyl(methoxy)stannane) serve as transmetalation agents in cross-coupling reactions due to their lower steric bulk .
Toxicity and Safety: Organotin compounds generally exhibit acute toxicity (e.g., H302, H315 hazards) .
Research Findings and Computational Insights
- Synthesis : Stannane, (2-iodobenzoyloxy)tributyl- is synthesized via iodination of precursor stannanes using LiHMDS as a base, achieving yields >65% . Similar methods are employed for chlorinated and methoxy derivatives, with recrystallization from DCM/hexane ensuring high purity .
- DFT Studies : The PBE0-GD3BJ method accurately predicts the solid-state geometry of hypercoordinated stannanes, confirming the stability of the trigonal bipyramidal coordination in solution .
- Environmental Impact: Chlorinated and phenolic organotins (e.g., Tributyl-(2,4,5-trichlorophenoxy)stannane) are classified as "intentionally prohibited" in industrial guidelines due to their endocrine-disrupting effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
